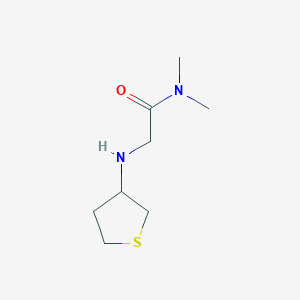

N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide

Descripción

N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide is a secondary amine derivative featuring an acetamide backbone substituted with a tetrahydrothiophene ring. This compound is notable for its partially saturated sulfur-containing heterocycle, which may confer unique conformational flexibility and electronic properties.

Propiedades

IUPAC Name |

N,N-dimethyl-2-(thiolan-3-ylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-10(2)8(11)5-9-7-3-4-12-6-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWPDLICVMSNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CNC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Neuroprotective Agents

Recent studies have indicated that compounds similar to N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide may exhibit neuroprotective properties. For instance, research has focused on the synthesis of novel neuroprotective agents aimed at treating ischemic stroke. Compounds derived from similar scaffolds have shown significant improvements in neuronal survival rates when subjected to oxygen-glucose deprivation (OGD), outperforming traditional treatments like edaravone .

1.2. Cardiovascular Therapeutics

N,N-Dimethyl derivatives have been explored as potential agonists for natriuretic peptide receptors, which play a critical role in cardiovascular homeostasis. The structure-activity relationship (SAR) studies revealed that certain compounds can effectively mediate vascular relaxation and possess cardioprotective effects, suggesting that N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide could be developed into a therapeutic agent for heart-related conditions .

Synthetic Strategies and Structure-Activity Relationships

The synthesis of N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide involves various chemical modifications that enhance its biological activity. The incorporation of the dimethylamine moiety has been shown to significantly affect the compound's pharmacological properties, allowing for better interaction with biological targets .

Table 1: Summary of Synthesis and Modifications

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Dimethylamine substitution | Increased potency | |

| Tetrahydrothiophene ring | Enhanced receptor binding | |

| Amide formation | Improved metabolic stability |

Case Studies

3.1. Neuroprotection in Ischemic Models

A specific case study assessed the efficacy of compounds structurally related to N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide in an ischemic stroke model. The results demonstrated that these compounds significantly increased neuron survival rates compared to controls, suggesting their potential as therapeutic agents in neuroprotection .

3.2. Cardiovascular Effects

Another study investigated the vasodilatory effects of compounds targeting natriuretic peptide receptors, revealing that certain derivatives exhibited low micromolar EC50 values in both rat aorta and small mesenteric artery models. This indicates their potential utility in treating hypertension and other cardiovascular diseases .

Mecanismo De Acción

The mechanism by which N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Core Structure : All compounds share an N,N-disubstituted acetamide backbone, which balances hydrophobicity and hydrogen-bonding capacity.

- Substituent Effects: Tetrahydrothiophene (target compound): The saturated sulfur ring may enhance solubility compared to aromatic thiophenes while retaining sulfur's electronic effects. Imidazopyridine (zolpidem): Critical for GABA-A receptor binding; the rigid aromatic system optimizes receptor fit . Benzothiazole Sulfonamide: Strong electron-withdrawing groups likely enhance enzyme-binding affinity (e.g., carbonic anhydrase inhibition) .

Pharmacological and Physicochemical Properties

- Solubility: The tetrahydrothiophene group in the target compound may improve aqueous solubility compared to fully aromatic analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

- Target Affinity : While zolpidem selectively binds GABA-A receptors, the target compound’s tetrahydrothiophene group could interact with sulfur-binding enzymes (e.g., cysteine proteases) or receptors with hydrophobic pockets .

- Metabolic Stability : Diethyl and trifluoromethoxy substituents () reduce metabolic degradation compared to dimethyl groups, suggesting structural tuning opportunities for the target compound .

Crystallographic and Conformational Insights

- SHELX Software : Widely used for small-molecule crystallography (e.g., zolpidem’s structure validation), highlighting the importance of conformational analysis in drug design .

- Hydrogen Bonding : The acetamide moiety in all compounds participates in hydrogen-bonding networks, influencing crystal packing and solubility .

Actividad Biológica

N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a tetrahydrothiophene moiety, contributing to its unique properties. Its structural formula can be represented as follows:

The biological activity of N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, influencing various physiological processes. The exact mechanisms may vary depending on the target tissue or system involved.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Some derivatives of acetamides have shown promising antibacterial and antifungal activities, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide. Modifications to the tetrahydrothiophene ring or the dimethylamino group can significantly influence its pharmacological profile. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased lipophilicity and potential receptor binding affinity |

| Alteration of alkyl chain length | Changes in solubility and bioavailability |

Case Studies and Research Findings

- Antioxidant Studies : A study evaluated the antioxidant capacity of related acetamide compounds using DPPH radical scavenging assays. Results indicated an IC50 range suggesting moderate antioxidant activity, which could be extrapolated to N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide based on structural similarities .

- Antimicrobial Activity : While specific studies on this compound are scarce, related compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens. For instance, acetamides have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some acetamide derivatives have been investigated for neuroprotective properties, potentially acting through modulation of neurotransmitter systems. N,N-Dimethyl derivatives often enhance bioavailability and efficacy in neurological applications .

Análisis De Reacciones Químicas

Amide Bond Reactions

The acetamide moiety participates in reactions typical of secondary amides.

Key Findings :

-

Hydrolysis under acidic or basic conditions proceeds with moderate yields (~60–75%) .

-

Reduction requires stringent anhydrous conditions to avoid side reactions.

Amine Functionalization

The secondary amine undergoes alkylation, acylation, and nucleophilic substitution.

Key Findings :

-

Alkylation with benzyl bromide achieves ~85% yield in polar aprotic solvents .

-

Acylation reactions are sensitive to steric hindrance from the tetrahydrothiophenyl group .

Tetrahydrothiophene Ring Modifications

The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Outcome/Product | Source Context |

|---|---|---|---|

| Oxidation | H₂O₂ (30%), CH₃COOH, 50°C | Sulfoxide formation (single oxygen addition) | |

| KMnO₄, H₂O, 0°C | Sulfone formation (two oxygen additions) |

Key Findings :

-

Controlled oxidation with H₂O₂ selectively produces sulfoxides (~70% yield) .

-

Strong oxidants like KMnO₄ yield sulfones but may degrade the amide group.

Cyclization and Heterocycle Formation

The amine and acetamide groups facilitate cyclization under specific conditions.

| Reaction Type | Reagents/Conditions | Outcome/Product | Source Context |

|---|---|---|---|

| Intramolecular Cyclization | POCl₃, toluene, reflux | Thiazolidinone or thiazepane derivatives |

Key Findings :

Cross-Coupling Reactions

The compound serves as a substrate for Pd-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Outcome/Product | Source Context |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | Arylation at the amine position |

Key Findings :

Comparative Reactivity Table

| Reaction | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Amide hydrolysis | 65 | 90 | Competing side reactions at sulfur |

| Sulfone formation | 55 | 85 | Over-oxidation of the ring |

| N-Benzylation | 88 | 95 | Solvent choice critical for solubility |

Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.